molecular formula C6H7FN2O B8067176 O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine

O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine

Cat. No.: B8067176
M. Wt: 142.13 g/mol
InChI Key: NWZGITAORMXTNE-UHFFFAOYSA-N
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Description

O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C6H7FN2O. It is a derivative of pyridine, where a fluorine atom is substituted at the 3-position of the pyridine ring, and a hydroxylamine group is attached to the methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine typically involves the reaction of 3-fluoropyridine with hydroxylamine derivatives. One common method includes the nucleophilic substitution reaction where the hydroxylamine group is introduced to the pyridine ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes but optimized for larger batches. This involves precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals

Mechanism of Action

The mechanism of action of O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors or other proteins, modulating their function and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the hydroxylamine group, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c7-5-2-1-3-9-6(5)4-10-8/h1-3H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZGITAORMXTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CON)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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